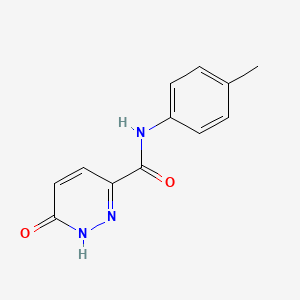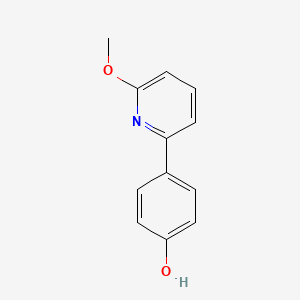
4-(6-Methoxypyridin-2-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds typically involves the condensation of aldehydes or ketones with primary amines, as seen in the synthesis of Schiff base compounds . For instance, the synthesis of 5-methoxy-2-[(E)-(6-methylpyridin-2-ylimino)methyl]phenol was achieved by reacting 2-hydroxy-4-methoxybenzaldehyde with 2-amino-6-methylpyridine, yielding a product characterized by various spectroscopic techniques . Similarly, other related compounds were synthesized by condensation reactions under specific conditions, such as the use of methanol solution or water solvent by the stirrer method .
Molecular Structure Analysis
The molecular structures of the synthesized compounds were characterized using techniques such as X-ray diffraction, which provides detailed information about the crystal system, space group, and unit cell dimensions . The geometry of the molecules was optimized using computational methods like density functional theory (DFT), and the vibrational frequencies were calculated to compare with experimental values . The molecular electrostatic potential maps and frontier molecular orbitals were also analyzed to understand the electronic structure of these compounds .
Chemical Reactions Analysis
The chemical reactivity of these compounds is often studied through their radical scavenging activities, which is a measure of their antioxidant properties. For example, the radical scavenging activities of (E)-4,6-dibromo-3-methoxy-2-[(3-methoxyphenylimino)methyl]phenol were assessed using various assays, and the compound showed effective activities compared with standard antioxidants . The Schiff base compounds are also known to form stable crystal structures with intramolecular hydrogen bonds and π-π packing, contributing to their reactivity .
Physical and Chemical Properties Analysis
The physical properties of these compounds, such as melting points and solubility, were observed, and their chemical properties were characterized using spectroscopic techniques like FTIR, UV-Vis, NMR, and GC-MS . The compounds displayed various functional group absorptions, and their electronic absorption spectra were obtained experimentally and theoretically . The liquid crystalline behavior of some compounds was investigated, revealing that different chain lengths affect the phase behavior . Additionally, the non-linear optical properties and thermodynamic properties were computed to understand the energetic behavior of these compounds in different solvent media .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Synthesis Processes and Characterization: The compound 5-methoxy-2-[(E)-(6-methylpyridin-2-ylimino)methyl]phenol, structurally related to 4-(6-Methoxypyridin-2-yl)phenol, has been synthesized and characterized, with its crystal structure being detailed through various analytical techniques, including elemental analysis, UV-Vis, IR, 1H NMR, and X-ray single crystal diffraction (Bai Linsha, 2015).
Molecular Docking and Quantum Chemical Calculations
- Molecular Docking and Quantum Chemical Analysis: 4-Methoxy-{2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl)-4, 5-dihydro-1H-pyrazole-1-yl]- 1, 3-thiazole-4-yl}phenol has been subject to molecular docking and quantum chemical calculations, exploring its molecular structure, spectroscopic data, and biological effects, highlighting the potential biomedical applications of compounds structurally related to 4-(6-Methoxypyridin-2-yl)phenol (A. Viji et al., 2020).
- Molecular Docking for Tuberculosis Enzyme Inhibition: The compound 2-(((6-Methoxypyridin-3-yl)imino)methyl)Phenol (MPIMP) has undergone molecular docking against the tuberculosis enzyme Decaprenyl-phosphoryl-b-Dribose 20-epimerase (DprE1), showing its potential in biomedical research and drug development (M. Singh et al., 2021).
Antibacterial Agents and Biomedical Studies
- Antibacterial Agents and Theoretical Investigations: Studies have synthesized and characterized compounds like 2-methoxy-5-(6-methoxypyridin-3-ylimino)methyl)phenol and its transition metal complexes, showcasing their potential as antibacterial agents and exploring their structure via density functional theory (DFT) (Vinusha Honnalagere Mariswamy et al., 2021).
- Inhibition of DNA Repair in Tumor Cells: The inhibition of ERCC1-XPF, an essential component in DNA repair pathways in mammalian cells, has been explored using derivatives of compounds structurally related to 4-(6-Methoxypyridin-2-yl)phenol, highlighting the compound's potential in cancer treatment and the study of DNA repair mechanisms (Ahmed H. Elmenoufy et al., 2019).
Safety and Hazards
Propiedades
IUPAC Name |
4-(6-methoxypyridin-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-15-12-4-2-3-11(13-12)9-5-7-10(14)8-6-9/h2-8,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDCPUYLWRXWYQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)C2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-Methoxypyridin-2-yl)phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[(2-ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2500828.png)
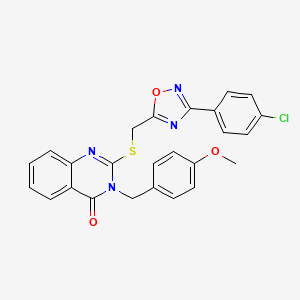
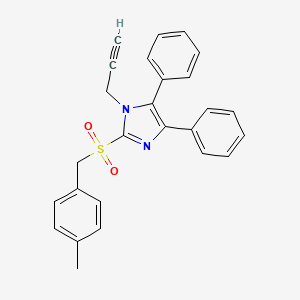
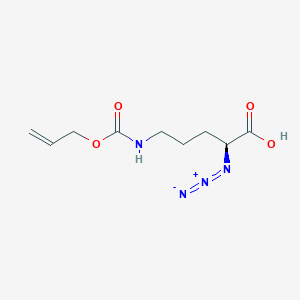
![1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)ethanone](/img/structure/B2500835.png)
![4-[(4-tert-butylphenyl)sulfonyl]-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole](/img/structure/B2500836.png)

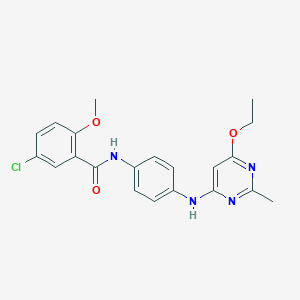
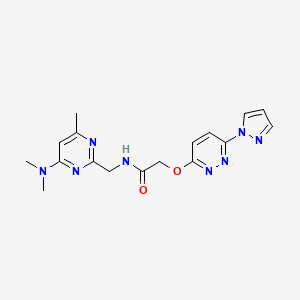
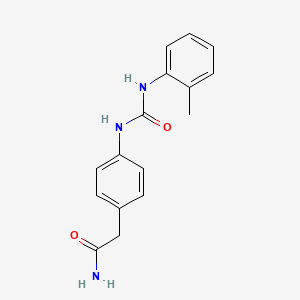
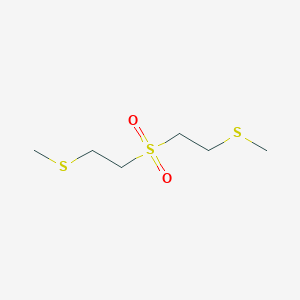
![2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-methylphenyl)acetamide](/img/structure/B2500848.png)
